Enhanced Molecular Complexity and Functional Handle Count vs. 2-(Trimethylsilyl)furo[3,2-b]pyridine
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine offers a distinct advantage in molecular complexity and synthetic versatility over the simpler analog 2-(trimethylsilyl)furo[3,2-b]pyridine. The target compound contains an additional reactive allyl group at the 6-position, providing a second orthogonal functional handle for derivatization. This is reflected in quantitative molecular descriptors. The target compound has a molecular weight of 231.37 g/mol and a calculated LogP of 3.98 . In contrast, the comparator 2-(trimethylsilyl)furo[3,2-b]pyridine has a molecular weight of 191.30 g/mol and a rotatable bond count of 1 [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 231.37 |
| Comparator Or Baseline | 191.30 (for 2-(Trimethylsilyl)furo[3,2-b]pyridine, CAS 111079-44-8) |
| Quantified Difference | +40.07 g/mol |
| Conditions | Computed molecular weight based on chemical structure |
Why This Matters
The higher molecular weight and increased complexity reflect a more advanced intermediate, which can shorten synthetic routes to complex furo[3,2-b]pyridine-based targets, saving time and resources in drug discovery programs.
- [1] PubChem. 2-(Trimethylsilyl)furo[3,2-b]pyridine (CAS 111079-44-8) Compound Summary. PubChem CID: 13636539. View Source
